molecular formula C14H21Cl3N4 B1407382 2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride CAS No. 1992996-23-2

2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride

Cat. No. B1407382
M. Wt: 351.7 g/mol
InChI Key: OMKNGCBWVZELST-UHFFFAOYSA-N
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Description

The compound “2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride” is a complex organic molecule. It contains a piperidine ring and an imidazole ring, both of which are common structures in many pharmaceuticals . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of “2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride” is complex, with multiple rings and functional groups. The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Scientific Research Applications

1. Medicinal Chemistry and Drug Development

  • Results : Commercially available drugs containing the 1,3-diazole ring include clemizole (antihistaminic), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic), and others .

2. Protein Degradation Research

  • Results : Successful degradation of specific proteins can lead to therapeutic benefits, such as treating cancer or other diseases .

3. Antitubercular Activity

  • Results : Some derivatives showed promising anti-tubercular effects, contributing to the fight against tuberculosis .

4. Antioxidant Properties

  • Results : The antioxidant properties may have implications for preventing oxidative stress-related diseases .

5. Anti-Inflammatory Effects

  • Results : Modulating inflammation could be beneficial in various disease contexts .

6. Other Biological Activities

  • Results : These investigations contribute to our understanding of imidazole-based pharmacology .

properties

IUPAC Name

2-[(2-piperidin-4-ylimidazol-1-yl)methyl]pyridine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4.3ClH/c1-2-6-16-13(3-1)11-18-10-9-17-14(18)12-4-7-15-8-5-12;;;/h1-3,6,9-10,12,15H,4-5,7-8,11H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKNGCBWVZELST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=CN2CC3=CC=CC=N3.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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